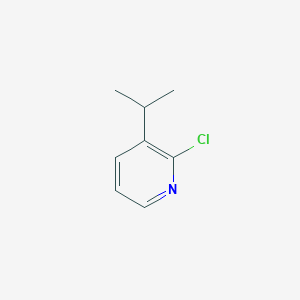

2-Chloro-3-isopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVJMRHABPVQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634107 | |

| Record name | 2-Chloro-3-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158503-51-6 | |

| Record name | 2-Chloro-3-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2-Chloropyridine Scaffold

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-isopropylpyridine

For researchers and professionals in drug development and materials science, the pyridine scaffold is a cornerstone of molecular design, with a significant percentage of FDA-approved drugs incorporating this heterocycle.[1] Among its many derivatives, the 2-chloropyridine moiety stands out as a uniquely versatile synthetic intermediate.[2] The chlorine atom at the 2-position acts as a proficient leaving group, enabling a wide array of subsequent cross-coupling and nucleophilic substitution reactions. This allows for the strategic, late-stage diversification of complex molecules, a critical advantage in structure-activity relationship (SAR) studies.[1]

This guide provides a comprehensive, in-depth analysis of a robust and reliable synthetic pathway to this compound, a valuable building block. The chosen methodology is a three-step sequence that leverages established, high-yielding transformations, prioritizing logical flow, mechanistic clarity, and practical applicability for the research scientist. The core strategy involves:

-

Installation of the C3 Isopropyl Group: Formation of the precursor, 3-isopropylpyridine, via a palladium-catalyzed cross-coupling reaction.

-

Ring Activation via N-Oxidation: Conversion of the pyridine to its corresponding N-oxide to electronically activate the C2 position for nucleophilic attack.

-

Regioselective Deoxygenative Chlorination: Introduction of the chlorine atom at the C2 position with simultaneous removal of the N-oxide to yield the final product.

Each section will dissect the causality behind the chosen methodology, providing not just a protocol, but a framework for understanding and adapting these powerful reactions.

Part 1: Synthesis of 3-Isopropylpyridine via Kumada Cross-Coupling

The introduction of alkyl groups onto a pyridine ring is a fundamental C-C bond-forming reaction. While several methods exist, the Kumada cross-coupling offers a direct and efficient route by reacting a Grignard reagent with a halo-pyridine, catalyzed by a nickel or palladium complex.[3][4] This approach is chosen for its high efficiency and the commercial availability of the starting materials: 3-bromopyridine and isopropylmagnesium bromide.[5][6]

Causality & Mechanistic Insight

The catalytic cycle of the Kumada coupling is a foundational concept in organometallic chemistry.[3] The generally accepted mechanism for a palladium-catalyzed process is as follows:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 3-bromopyridine. This is typically the rate-limiting step and results in a Pd(II) intermediate.

-

Transmetalation: The organometallic Grignard reagent (isopropylmagnesium bromide) exchanges its organic group with the halide on the palladium center. This step forms a diorganopalladium(II) complex and magnesium bromide salts.

-

Reductive Elimination: The two organic ligands on the palladium center couple, forming the C-C bond of the product (3-isopropylpyridine) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle for the synthesis of 3-isopropylpyridine.

Experimental Protocol: Synthesis of 3-Isopropylpyridine

This protocol is adapted from general procedures for Kumada cross-coupling of aryl halides.[4][7]

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask, previously oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum.

-

Reagent Charging: To the flask, add 3-bromopyridine (1.0 eq, e.g., 10.0 g, 63.3 mmol) and a palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq, 920 mg, 1.27 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 100 mL) via cannula or syringe.

-

Grignard Reagent Addition: Cool the stirred mixture to 0 °C using an ice bath. Add isopropylmagnesium bromide (1.2 eq, 76.0 mmol, e.g., 76.0 mL of a 1.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica gel to afford 3-isopropylpyridine as a colorless oil.

Part 2: N-Oxidation of 3-Isopropylpyridine

Direct electrophilic chlorination of pyridine is inefficient and often results in a mixture of products. To achieve regioselective chlorination at the C2 position, the pyridine nitrogen must first be oxidized to an N-oxide. This transformation serves a critical dual purpose:

-

Electronic Activation: The N-oxide group is strongly electron-donating via resonance, which significantly increases the electron density at the C2 and C4 positions, making them susceptible to attack by electrophiles and nucleophiles after activation.

-

Strategic Intermediate: The N-oxide provides a reactive handle for deoxygenative functionalization, which is the cornerstone of the subsequent chlorination step.

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and highly effective reagent for this transformation.[8][9]

Mechanism of N-Oxidation

The reaction proceeds via a straightforward nucleophilic attack of the pyridine nitrogen lone pair on the terminal, electrophilic oxygen of the peroxy acid. This is a concerted process that results in the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct.

Caption: Reaction scheme for the N-oxidation step.

Experimental Protocol: Synthesis of 3-Isopropylpyridine N-Oxide

This protocol is adapted from a general procedure for the N-oxidation of pyridines using m-CPBA.[10][11]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropylpyridine (1.0 eq, e.g., 5.0 g, 41.3 mmol) in dichloromethane (DCM, 100 mL).

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (77% max, 1.2 eq, ~11.9 g, ~53.6 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After addition, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C. Quench the excess m-CPBA by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until a test with starch-iodide paper is negative.

-

Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield 3-isopropylpyridine N-oxide.

Part 3: Deoxygenative Chlorination to this compound

This final step is the most critical transformation, converting the activated N-oxide intermediate into the target 2-chloropyridine. Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are highly effective for this deoxygenative chlorination.[12][13] POCl₃ is often preferred for its reliability and potency.

Causality & Mechanistic Insight

The reaction mechanism is a well-established sequence involving activation, nucleophilic attack, and elimination.

-

Activation of N-Oxide: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a highly reactive pyridinium dichlorophosphate intermediate.

-

Nucleophilic Attack: The displaced chloride ion (Cl⁻) now acts as a nucleophile and attacks the activated pyridine ring.

-

Regioselectivity: The attack occurs preferentially at the C2 or C6 positions due to the electronic activation conferred by the N-oxide group. In the case of 3-isopropylpyridine N-oxide, attack at the C2 position is strongly favored over the C6 position due to the steric hindrance imposed by the adjacent isopropyl group.

-

Rearomatization and Deoxygenation: The resulting intermediate collapses, leading to the elimination of a dichlorophosphate anion, which subsequently decomposes. This step restores the aromaticity of the ring and yields the final this compound product.

Caption: Mechanism for the POCl₃-mediated synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the deoxygenative chlorination of pyridine N-oxides.[12][14]

-

Apparatus Setup: Assemble an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: Place 3-isopropylpyridine N-oxide (1.0 eq, e.g., 3.0 g, 21.9 mmol) in the flask. Carefully add phosphorus oxychloride (POCl₃) (3.0 eq, 6.1 mL, 65.6 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C (oil bath temperature) and maintain at reflux for 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring in a well-ventilated fume hood. Caution: This quenching process is highly exothermic and releases HCl gas.

-

Neutralization: Slowly neutralize the acidic solution to pH 8-9 by the careful addition of a solid base like sodium carbonate (Na₂CO₃) or by dropwise addition of a concentrated NaOH solution, while keeping the mixture cool in an ice bath.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Product |

| 1 | Kumada Coupling | 3-Bromopyridine | i-PrMgBr, Pd(dppf)Cl₂ | 70-85% | 3-Isopropylpyridine |

| 2 | N-Oxidation | 3-Isopropylpyridine | m-CPBA | 85-95% | 3-Isopropylpyridine N-Oxide |

| 3 | Deoxygenative Chlorination | 3-Isopropylpyridine N-Oxide | POCl₃ | 65-80% | This compound |

Conclusion

The synthesis of this compound is reliably achieved through a logical three-step sequence: palladium-catalyzed Kumada coupling, N-oxidation for ring activation, and regioselective deoxygenative chlorination. This pathway is underpinned by well-understood reaction mechanisms and utilizes commercially available reagents, making it a valuable and practical methodology for medicinal and materials chemists. The strategic use of the N-oxide intermediate is key to overcoming the inherent lack of reactivity of the pyridine ring and directing the chlorination to the desired C2 position with high selectivity. This guide provides the necessary technical detail and mechanistic rationale to empower researchers to successfully synthesize this and related 2-chloropyridine building blocks for application in drug discovery and beyond.

References

-

Wikipedia (2024). Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry (2024). Kumada Coupling. NROChemistry. [Link]

-

Wikipedia (2024). Kumada coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Chemeurope.com (2024). Negishi coupling. Chemeurope.com. [Link]

-

Organic Chemistry Portal (2024). Kumada Coupling. Organic-chemistry.org. [Link]

-

Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, 83(4), 875. [Link]

-

Organic Chemistry Portal (2024). Negishi Coupling. Organic-chemistry.org. [Link]

-

Han, X., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Angewandte Chemie International Edition, 48(43), 8115-8118. [Link]

-

Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. [Link]

-

The Royal Society of Chemistry (2021). C-H Fluorination Promoted by Pyridine N-oxyl Radical. Electronic Supplementary Information. [Link]

-

Joshi-Pangu, A., Wang, C. Y., & Biscoe, M. R. (2011). Nickel-catalyzed Kumada cross-coupling reactions of tertiary alkylmagnesium halides and aryl bromides/triflates. Journal of the American Chemical Society, 133(22), 8478–8481. [Link]

-

Myers, A. G. (2007). Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Power of Grignard Reagents: A Deep Dive into Isopropylmagnesium Bromide. [Link]

-

Wibaut, J. P., & Hey, D. H. (1953). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(6), 513-521. [Link]

-

Fild, M., Stelzer, O., & Schmutzler, R. (1973). Chlorodiisopropylphosphine. Organic Syntheses, Coll. Vol. 5, p.244. [Link]

-

Wikipedia (2024). 3-Bromopyridine. Wikipedia, The Free Encyclopedia. [Link]

-

Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 221-284. [Link]

-

ResearchGate (2024). Deoxygenative chlorination of pyridine N-oxide. [Link]

-

Patsnap (2024). Synthetic method of 3-bromopyridine. Eureka. [Link]

- Google Patents (2005). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

-

Liu, X. H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167. [Link]

-

ResearchGate (2010). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

-

Wang, H., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 114-118. [Link]

-

Reddit (2021). Preparation and Alkylation of N-Oxide Pyridine. r/OrganicChemistry. [Link]

-

Saini, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6248. [Link]

-

Organic Chemistry Portal (2024). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic-chemistry.org. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]

Synthesis of 2-Chloro-3-isopropylpyridine from 3-isopropylpyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting 3-isopropylpyridine to the valuable intermediate, 2-chloro-3-isopropylpyridine. Direct chlorination of the pyridine ring is notoriously challenging due to its electron-deficient nature. This document details a robust and widely adopted two-step methodology involving an initial N-oxidation of the pyridine nitrogen, followed by a deoxygenative chlorination. This process activates the heterocyclic ring, enabling regioselective introduction of a chlorine atom at the C2 position. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss critical safety considerations for the reagents involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Challenge of Pyridine Chlorination

The pyridine ring, a foundational scaffold in numerous pharmaceuticals and agrochemicals, presents a significant hurdle for direct electrophilic aromatic substitution.[1] The electronegativity of the nitrogen atom deactivates the ring towards electrophiles, making reactions like direct chlorination difficult and often requiring harsh conditions that can lead to low yields and a mixture of products.[1] To overcome this, a common and effective strategy is to first activate the pyridine ring through the formation of a pyridine N-oxide.[2] The N-oxide functionality donates electron density back into the ring, facilitating electrophilic attack, particularly at the 2- and 4-positions.[2]

This guide will focus on a two-step synthesis:

-

N-Oxidation: The conversion of 3-isopropylpyridine to 3-isopropylpyridine N-oxide using an oxidizing agent.

-

Chlorination: The subsequent reaction of the N-oxide with a chlorinating agent to yield this compound.

This methodology offers a reliable and scalable route to the desired product, which is a key building block in the synthesis of more complex molecules.

Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

N-Oxidation of 3-isopropylpyridine

The N-oxidation of pyridines is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice due to its commercial availability and reactivity.[3] The reaction proceeds via an electrophilic attack of the peroxy acid's oxygen atom on the lone pair of the pyridine nitrogen.

Diagram 1: Mechanism of N-Oxidation of 3-isopropylpyridine with m-CPBA

Caption: Chlorination of 3-isopropylpyridine N-oxide with POCl₃.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Step 1: Synthesis of 3-isopropylpyridine N-oxide

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-isopropylpyridine | 121.18 | (Specify) | (Calculate) |

| m-CPBA (77%) | 172.57 | (Specify) | (Calculate) |

| Dichloromethane (DCM) | 84.93 | (Specify) | - |

| Saturated NaHCO₃ solution | - | (Specify) | - |

| Anhydrous MgSO₄ | 120.37 | (Specify) | - |

Procedure:

-

Dissolve 3-isopropylpyridine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA (1.1 equivalents) in DCM.

-

Add the m-CPBA solution dropwise to the cooled 3-isopropylpyridine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-isopropylpyridine N-oxide. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-isopropylpyridine N-oxide | 137.18 | (Specify) | (Calculate) |

| Phosphoryl chloride (POCl₃) | 153.33 | (Specify) | (Calculate) |

| Toluene | 92.14 | (Specify) | - |

| Saturated NaHCO₃ solution | - | (Specify) | - |

| Anhydrous MgSO₄ | 120.37 | (Specify) | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-isopropylpyridine N-oxide.

-

Add phosphoryl chloride (POCl₃, 3-5 equivalents) dropwise to the N-oxide at room temperature. The reaction can be exothermic, so cooling may be necessary.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent such as ethyl acetate or DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound. [4]

Alternative Chlorination Method: Oxalyl Chloride

An alternative method for the chlorination of pyridine N-oxides involves the use of oxalyl chloride in the presence of a base like triethylamine. [5]This method often proceeds under milder conditions and can be advantageous for substrates sensitive to the harsh conditions of POCl₃.

Key Parameters for Oxalyl Chloride Chlorination: [5]

| Parameter | Condition |

|---|---|

| Chlorinating Agent | Oxalyl Chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

Safety and Handling

m-Chloroperoxybenzoic acid (m-CPBA):

-

Hazards: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. [6][7]It is also a skin and eye irritant. [6][8]* Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Handle in a well-ventilated fume hood. [9]Avoid friction, grinding, and impact. Store in a cool, dry place away from combustible materials. [7] Phosphoryl chloride (POCl₃):

-

Hazards: POCl₃ is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid. [10]It can cause severe burns to the skin, eyes, and respiratory tract.

-

Precautions: Handle with extreme care in a well-ventilated fume hood. [11]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [11]Ensure a quench solution (e.g., a mixture of ice and sodium bicarbonate) is readily available before starting the reaction.

Conclusion

The synthesis of this compound from 3-isopropylpyridine is effectively achieved through a two-step sequence involving N-oxidation followed by chlorination. This approach circumvents the challenges associated with the direct chlorination of an electron-deficient pyridine ring. While m-CPBA and POCl₃ are the workhorse reagents for this transformation, alternative methods exist and should be considered based on substrate compatibility and safety requirements. Careful adherence to experimental protocols and stringent safety precautions are paramount for the successful and safe execution of this synthesis.

References

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Environment, Health & Safety. [Link]

- Process for the preparation of 2-chloropyridines. (1994).

-

m-CPBA Technical Data Sheet. Acros Organics. [Link]

-

2-Chloropyrimidine. Organic Syntheses. [Link]

- One-step synthesis method of 2-chloropyridine from N-pyridine oxide. (2016).

-

(3-Chloroperbenzoic Acid) MSDS. Oxford Lab Fine Chem. [Link]

- PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (2004).

-

Removal of oxygen from pyridine N-oxide. (2016). Chemistry Stack Exchange. [Link]

-

How should I proceed in Chlorination using POCl3? (2014). ResearchGate. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2013). Molecules. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (2001). ARKIVOC. [Link]

-

Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

-

Phosphoryl chloride. Wikipedia. [Link]

- Preparation method of 2-chloropyridine. (2010).

-

2-Chloropyridine. National Toxicology Program. [Link]

-

Pyridine N-oxide derivatives. Organic Chemistry Portal. [Link]

-

2-Chloropyridine. Wikipedia. [Link]

-

Pyridine N-Oxides. (2012). Baran Group Meeting, Scripps Research. [Link]

-

Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. (1978). ResearchGate. [Link]

-

Can any one suggest an efficient method to distill POCl3 for chlorination? (2017). ResearchGate. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2020). Journal of Medicinal Chemistry. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]

-

The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. (1987). Journal of the Chinese Chemical Society. [Link]

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC. [Link]

-

Synthesis of 2-chloro-3-fluoropyridine N-oxide. PrepChem. [Link]

- Preparation method of 2-chloro-3-cyanopyridine. (2010).

Sources

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. baranlab.org [baranlab.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 5. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. fishersci.com [fishersci.com]

- 9. static.fishersci.eu [static.fishersci.eu]

- 10. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Interpretation of 2-Chloro-3-isopropylpyridine: A ¹H and ¹³C NMR Analysis

This technical guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3-isopropylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of NMR spectroscopy for the structural elucidation of this substituted pyridine derivative. By synthesizing established spectral data of related compounds and applying principles of substituent effects, this guide offers a robust predictive interpretation of the molecule's NMR characteristics.

Introduction: The Significance of this compound and the Power of NMR

This compound is a heterocyclic aromatic compound with a chlorine atom at the 2-position and an isopropyl group at the 3-position of the pyridine ring. Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, and a thorough understanding of their structure is paramount for predicting their reactivity, biological activity, and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three protons on the pyridine ring and the seven protons of the isopropyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, as well as the electron-donating character of the isopropyl group.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5-5.0 Hz, J(H6-H4) ≈ 1.5-2.0 Hz |

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.5-8.0 Hz, J(H4-H6) ≈ 1.5-2.0 Hz |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.5-8.0 Hz, J(H5-H6) ≈ 4.5-5.0 Hz |

| CH (isopropyl) | 3.2 - 3.5 | Septet | J(CH-CH₃) ≈ 6.8-7.2 Hz |

| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet | J(CH₃-CH) ≈ 6.8-7.2 Hz |

Rationale for Predicted ¹H NMR Assignments

-

Pyridine Ring Protons (H-4, H-5, H-6): The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm).

-

H-6: This proton is ortho to the nitrogen atom, which strongly deshields it, resulting in the most downfield chemical shift among the ring protons. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling) and H-4 (meta coupling).

-

H-4: This proton is para to the nitrogen and ortho to the isopropyl group. It will be deshielded by the ring current and will appear as a doublet of doublets from coupling to H-5 (ortho coupling) and H-6 (meta coupling).

-

H-5: This proton is meta to the nitrogen and adjacent to both the chloro and isopropyl substituents. It will appear as a doublet of doublets due to coupling with H-4 and H-6 (ortho couplings).

-

-

Isopropyl Group Protons:

-

Methine Proton (CH): The single proton on the tertiary carbon of the isopropyl group is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet. Its chemical shift is influenced by the adjacent aromatic ring.

-

Methyl Protons (CH₃): The six equivalent protons of the two methyl groups are adjacent to the single methine proton. Their signal will be split into a doublet.

-

The relationship between the protons and their expected splitting patterns can be visualized as follows:

Caption: Predicted ¹H-¹H coupling network in this compound.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the five carbon atoms of the pyridine ring and the three carbons of the isopropyl group. The chemical shifts are determined by the electronegativity of the substituents and their position on the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 138 - 142 |

| C-6 | 147 - 151 |

| C-4 | 135 - 139 |

| C-5 | 122 - 126 |

| CH (isopropyl) | 28 - 32 |

| CH₃ (isopropyl) | 22 - 25 |

Rationale for Predicted ¹³C NMR Assignments

The prediction of ¹³C chemical shifts is based on the known values for pyridine and the application of substituent chemical shift (SCS) effects for the chloro and isopropyl groups. The base values for pyridine are approximately: C-2/6 = 150 ppm, C-3/5 = 124 ppm, and C-4 = 136 ppm.[1][2]

-

C-2: This carbon is directly attached to the electronegative chlorine atom and the nitrogen atom, leading to a significant downfield shift.

-

C-3: The attachment of the isopropyl group will cause a downfield shift (α-effect).

-

C-6: Being adjacent to the nitrogen, this carbon will have a chemical shift similar to C-2 of pyridine.

-

C-4: The effect of the substituents on this carbon will be less pronounced.

-

C-5: This carbon is least affected by the electron-withdrawing groups and will likely have the most upfield chemical shift among the ring carbons.

-

Isopropyl Carbons (CH and CH₃): These will appear in the aliphatic region of the spectrum, with the methine carbon being more downfield than the methyl carbons.

The following diagram illustrates the workflow for predicting the ¹³C NMR spectrum:

Caption: Workflow for the prediction of the ¹³C NMR spectrum.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra, the following experimental procedures are recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern Fourier-transform NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and model.

-

Instrument Tuning and Shimming:

-

Insert the sample into the NMR probe.

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Conclusion

This technical guide has provided a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and analyzing the substituent effects of the chloro and isopropyl groups on the pyridine scaffold, a comprehensive spectral assignment has been proposed. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the accurate structural characterization of substituted pyridine derivatives.

References

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (2021). ChemRxiv.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1990).

- Adamczyk, M., Watt, D. S., & Netzel, D. A. (1987).

- 1H–1H Coupling in Proton NMR. (2021). ACD/Labs.

-

Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2020).

- Coupling Constants For 1h and 13c NMR. (n.d.). Scribd.

- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (2023). Testbook.

- 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.

- NMR Coupling Constants. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI.

- 3-Hydroxypyridine(109-00-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- Pyridine(110-86-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- 3-Ethylpyridine(536-78-7) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-isopropylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural framework, featuring a reactive chlorine atom at the 2-position and an isopropyl group at the 3-position of the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules. The pyridine scaffold is a common motif in a wide array of pharmaceuticals, and the specific substitution pattern of this compound influences its reactivity and potential biological activity, making it a target for investigation in drug discovery programs.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details established protocols for its synthesis and characterization, and offers insights into the scientific rationale behind these methodologies.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| CAS Number | 158503-51-6 | [1] |

| Physical Form | Light-Yellow Liquid | [2] |

| Boiling Point | 166 °C | Not explicitly cited |

| Storage Temperature | 0-8 °C | [2] |

| Purity | 95.00% | [2] |

| IUPAC Name | 2-chloro-3-propan-2-ylpyridine | [1] |

| InChI | InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | [1] |

| InChI Key | NHVJMRHABPVQTR-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)C1=C(N=CC=C1)Cl | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the direct chlorination of 3-isopropylpyridine. This method is favored for its relative simplicity and availability of the starting material.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Chlorination of 3-Isopropylpyridine

Objective: To synthesize this compound via direct chlorination of 3-isopropylpyridine.

Materials:

-

3-Isopropylpyridine

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous reaction solvent (e.g., Dichloromethane, Chloroform)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-isopropylpyridine in an anhydrous solvent.

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., thionyl chloride) to the solution at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial as chlorinating agents like thionyl chloride and phosphorus pentachloride react violently with water.

-

Slow Addition and Reflux: The slow addition of the chlorinating agent controls the initial exothermic reaction. Subsequent heating to reflux provides the necessary activation energy to drive the reaction to completion.

-

Neutralization and Extraction: The aqueous workup with sodium bicarbonate neutralizes excess acid and byproducts, allowing for the efficient extraction of the organic product into a non-polar solvent.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Data (Predicted and Comparative)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methine proton of the isopropyl group will be a septet, and the methyl protons will be a doublet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two unique carbons of the isopropyl group. The carbon attached to the chlorine atom (C2) will be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.62 g/mol ). The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, will be characteristic of a monochlorinated compound. Fragmentation patterns will likely involve the loss of the isopropyl group and the chlorine atom.

Experimental Protocol: GC-MS Analysis

Objective: To determine the purity and confirm the molecular weight of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for separating pyridine derivatives (e.g., HP-5MS)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample solution into the GC-MS system.

-

Data Acquisition: Acquire the data according to the specified GC and MS conditions.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which indicates the purity. Analyze the mass spectrum of the corresponding peak to confirm the molecular weight and fragmentation pattern.

Potential Applications in Research and Development

The unique structure of this compound makes it a versatile intermediate with potential applications in several areas:

-

Organic Synthesis: The reactive chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[1]

-

Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug discovery. This compound can serve as a starting material for the synthesis of novel compounds with potential therapeutic activities.[1]

-

Agrochemicals: Pyridine derivatives are also utilized in the development of herbicides and insecticides. The biological activity of compounds derived from this compound could be explored for agrochemical applications.[1]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound. While some experimental data for this specific compound remains to be fully elucidated in publicly available literature, the provided protocols and comparative spectral analysis offer a robust framework for its handling and application in a research setting. As a versatile building block, this compound holds promise for the development of novel molecules in the pharmaceutical and agrochemical industries. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its utility in scientific discovery.

References

Sources

reactivity of 2-Chloro-3-isopropylpyridine with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Chloro-3-isopropylpyridine with Nucleophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the reactivity of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We move beyond simple reaction lists to explore the underlying principles governing its interactions with nucleophiles. This document emphasizes the causal relationships between the substrate's electronic and steric properties and the selection of appropriate synthetic methodologies. Core reaction classes, including classical Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, are examined in detail. Field-proven experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the knowledge to effectively and efficiently utilize this versatile scaffold.

Foundational Principles: Understanding the Reactivity of this compound

The reactivity of this compound is a nuanced interplay of its structural features. A foundational understanding of these characteristics is paramount for predicting reaction outcomes and troubleshooting synthetic challenges.

Electronic Landscape of the Pyridine Ring

The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the ring system, particularly from the α (2- and 6-) and γ (4-) positions. This electron deficiency makes the ring susceptible to attack by nucleophiles, a stark contrast to the electron-rich nature of benzene, which favors electrophilic substitution.[1]

The Role of the C-2 Chlorine Atom

The chlorine atom at the 2-position serves as a competent leaving group. Its position is critical; nucleophilic attack at C-2 (or C-4) allows for the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized onto the ring nitrogen.[1][2] This stabilization provides a lower energy pathway for substitution compared to attack at the C-3 or C-5 positions.[1][3]

The Influence of the C-3 Isopropyl Group

The 3-isopropyl substituent introduces two primary effects:

-

Steric Hindrance: This is the dominant effect. The bulky isopropyl group physically impedes the approach of a nucleophile to the C-2 reaction center. This steric shield significantly reduces the rate of direct SNAr reactions compared to unsubstituted 2-chloropyridine, often necessitating more forcing conditions or alternative catalytic pathways.

-

Electronic Contribution: As an alkyl group, the isopropyl substituent is weakly electron-donating through induction. This effect slightly counteracts the ring's inherent electron deficiency, making it marginally less reactive towards nucleophiles than its unsubstituted counterpart. However, this electronic effect is generally subordinate to the steric hindrance.

Reaction Pathways with Nucleophiles

Given the substrate's moderate intrinsic reactivity, tempered by steric hindrance, several synthetic strategies are employed. The choice of pathway is dictated by the nucleophile's strength and the desired reaction efficiency.

Direct Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the most direct method for substitution. The reaction proceeds via a two-step addition-elimination mechanism.

Caption: SNAr Mechanism on this compound.

Due to the factors discussed, direct SNAr on this compound often requires harsh conditions such as high temperatures (100-300 °C), high pressure, or microwave irradiation to overcome the activation energy barrier.[4] While feasible for strong nucleophiles like secondary amines or thiolates, yields can be variable, and the conditions may not be suitable for complex, thermally sensitive substrates.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the crucial formation of C-N bonds, the Buchwald-Hartwig amination is often the superior method.[5][6] This cross-coupling reaction is exceptionally versatile, tolerating a wide range of functional groups and proceeding under much milder conditions than direct SNAr.[6] It is particularly effective for coupling with less reactive aryl chlorides.[6][7]

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[5][8]

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds with aryl halides.[9][10] While traditional Ullmann reactions required very high temperatures and stoichiometric copper, modern protocols use catalytic amounts of copper salts with various ligands, allowing for milder conditions.[10][11] For C-N bond formation, this is often referred to as the Goldberg reaction.[9] It serves as a valuable, often more economical, alternative to palladium-catalyzed methods, although it may require higher temperatures than the Buchwald-Hartwig reaction.[9]

Comparative Analysis of Key Methodologies

The selection of a synthetic route depends heavily on the specific nucleophile, substrate complexity, and desired process parameters (cost, scale, temperature tolerance).

| Parameter | Direct SNAr | Buchwald-Hartwig Amination | Ullmann Condensation |

| Reaction Type | Addition-Elimination | Pd-Catalyzed Cross-Coupling | Cu-Catalyzed Cross-Coupling |

| Typical Nucleophiles | Strong (Amines, Thiolates) | Primary/Secondary Amines, Amides | Amines, Alcohols, Phenols |

| Catalyst/Promoter | None (or strong base) | Pd(0) or Pd(II) precursor | Cu(I) or Cu(II) salts |

| Ligand | Not applicable | Bulky phosphines (e.g., XPhos, SPhos) | Diamines, Phenanthrolines |

| Base | Often the nucleophile or excess amine | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | K₂CO₃, Cs₂CO₃ |

| Temperature | High (100–250 °C) | Mild to Moderate (RT–120 °C) | Moderate to High (100–200 °C) |

| Key Advantage | Atom-economical, catalyst-free | Broad scope, high functional group tolerance | Lower catalyst cost |

| Key Limitation | Harsh conditions, limited scope | Catalyst/ligand cost, metal removal | Higher temperatures, narrower scope than Pd |

| Table 1: Comparison of primary synthetic routes for functionalizing this compound. |

Field-Proven Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should perform appropriate safety assessments and optimize conditions for their specific substrates.

Protocol 1: Direct Amination via SNAr (Microwave Conditions)

This protocol is suitable for robust secondary amines. The use of a sealed microwave vial allows for rapid heating to temperatures that overcome the steric and electronic barriers.

-

1. Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 155.6 mg).

-

2. Addition of Nucleophile: Add the secondary amine (e.g., morpholine, piperidine) (2.0–3.0 mmol). Using the amine as the solvent is often effective. Alternatively, a high-boiling polar aprotic solvent like NMP or DMSO can be used (3-5 mL).

-

3. Sealing and Reaction: Securely cap the vial. Place it in the cavity of a laboratory microwave reactor.

-

4. Microwave Program: Set the reaction temperature to 180–220 °C, with a hold time of 30–90 minutes. Monitor the internal pressure to ensure it remains within the vial's safety limits.

-

5. Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for coupling primary or secondary amines under relatively mild conditions. All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-3-isopropylpyridine

This guide provides a comprehensive technical overview of 2-Chloro-3-isopropylpyridine, a substituted pyridine with emerging potential in various biological applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and offers field-proven insights into the exploration of its biological activities. We will delve into its chemical properties, known biological effects, potential mechanisms of action, and detailed experimental workflows for its investigation.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound belonging to the pyridine family, characterized by a chlorine atom at the second position and an isopropyl group at the third position of the pyridine ring.[1] Its molecular formula is C8H10ClN, with a molecular weight of approximately 155.62 g/mol .[1] The unique substitution pattern on the pyridine ring imparts specific chemical properties that influence its reactivity and biological activity.[1] The pyridine scaffold is a ubiquitous feature in many pharmaceuticals, making its derivatives, such as this compound, attractive candidates for drug discovery and development.[1][2][3]

Synthesis and Characterization

The availability of a compound is a critical first step in its biological evaluation. Several synthetic routes for this compound and other substituted pyridines have been reported in the literature. A general understanding of these methods is crucial for researchers planning to work with this molecule.

Synthetic Methodologies

Common synthetic strategies for substituted pyridines include:

-

Heck Reaction: This palladium-catalyzed cross-coupling reaction can be employed to introduce substituents onto the pyridine ring.[1]

-

Sonogashira Coupling: Another palladium-catalyzed reaction, useful for forming carbon-carbon bonds.[1]

-

Direct Chlorination: This method involves the direct introduction of a chlorine atom onto the 3-isopropylpyridine backbone using a suitable chlorinating agent.[1]

-

Modular Synthesis: Cascade reactions involving N-iminative, Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, offer a versatile route to highly substituted pyridines.[3][4]

The choice of synthetic route will depend on the availability of starting materials, desired yield, and scalability of the reaction.

Characterization Techniques

Following synthesis, the identity and purity of this compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and the connectivity of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

A logical workflow for the synthesis and characterization of this compound is depicted below.

Figure 1: A generalized workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Mechanisms of Action

Preliminary research and the structural similarity of this compound to other biologically active pyridine derivatives suggest several potential areas of biological activity.

Antimicrobial and Antifungal Activity

Research indicates that this compound has been investigated for its potential to inhibit the growth of various microorganisms and fungi.[1] The pyridine ring is a common feature in many antimicrobial and antifungal agents. The mechanism of action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Dopamine Transporter (DAT) Inhibition

Substituted pyridines have been identified as novel inhibitors of the dopamine transporter (DAT).[2] Abnormal dopamine signaling is implicated in several neurological and psychiatric conditions, including Parkinson's disease, depression, and substance abuse.[2] DAT inhibitors block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling. The inhibitory activity and selectivity of substituted pyridines towards monoamine transporters are determined by the geometry and nature of the substituents on the pyridine ring.[2]

The potential interaction of this compound with the dopamine transporter is a promising avenue for research. The chloro and isopropyl groups at the 2 and 3 positions, respectively, could play a crucial role in binding to the active site of the transporter.

Figure 2: Proposed mechanism of action of this compound as a dopamine transporter (DAT) inhibitor.

Agrochemical Applications

Due to its biological activity, this compound has been employed in the formulation of herbicides and insecticides.[1] This suggests that the compound may target biological pathways in plants or insects that are essential for their survival. Further investigation into these mechanisms could reveal novel targets for pest and weed control.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological potential of this compound, a series of well-defined experimental protocols should be followed.

In Vitro Antimicrobial and Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Methodology:

-

Microorganism Preparation: Grow bacterial and fungal strains in appropriate broth media to mid-logarithmic phase.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Microdilution Assay: In a 96-well microtiter plate, add a standardized inoculum of the microorganism to each well containing the serially diluted compound. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | Type | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive | Experimental Value |

| Escherichia coli | Gram-negative | Experimental Value |

| Candida albicans | Fungus | Experimental Value |

| Aspergillus niger | Fungus | Experimental Value |

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.

Methodology:

-

Membrane Preparation: Use cell lines stably expressing the human dopamine transporter (hDAT). Prepare membrane fractions from these cells.

-

Radioligand Binding Assay: In a 96-well plate, incubate the hDAT-expressing membranes with a known radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound.

-

Incubation and Filtration: Incubate the reaction mixture to allow for competitive binding. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| This compound | Experimental Value | Experimental Value |

| Cocaine (Positive Control) | Literature Value | Literature Value |

Dopamine Uptake Assay

Objective: To assess the functional inhibition of dopamine uptake by this compound in cells expressing hDAT.

Methodology:

-

Cell Culture: Grow hDAT-expressing cells in appropriate culture conditions.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Dopamine Uptake: Add radiolabeled dopamine (e.g., [³H]dopamine) to the cells and incubate for a short period to allow for uptake.

-

Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.

Safety and Toxicology

While specific toxicological data for this compound is limited, safety data sheets for structurally similar compounds provide some guidance. Compounds like 2-chloropyridine, 2-chloro-3-fluoropyridine, and 2-chloro-3-methylpyridine are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[5][6][7] A safety data sheet for this compound indicates it may be harmful if swallowed or in contact with skin, and can cause eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for diverse biological activities. Its documented antimicrobial and antifungal properties, coupled with the likelihood of it acting as a dopamine transporter inhibitor, warrant further in-depth investigation. The experimental workflows outlined in this guide provide a robust framework for elucidating the specific mechanisms of action and quantifying the biological efficacy of this compound. Future research should focus on structure-activity relationship (SAR) studies to optimize its biological activity, as well as comprehensive in vivo studies to assess its therapeutic potential and toxicological profile. The versatility of the pyridine ring suggests that this compound could serve as a valuable lead compound in the development of new therapeutic agents and agrochemicals.

References

-

Zou, R., et al. (2006). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(19), 5049-5052. Retrieved from [Link]

-

Buller, S., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 13(9), 2208-2211. Retrieved from [Link]

-

A possible mechanism for the synthesis of substituted pyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Buller, S., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.). Mol-Instincts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(14), 4238. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-isopropylpyridine. Retrieved from [Link]

-

Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 5), o1020. Retrieved from [Link]

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

PubChem. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved from [Link]

Sources

- 1. Buy this compound | 158503-51-6 [smolecule.com]

- 2. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. This compound | 158503-51-6 [sigmaaldrich.com]

2-Chloro-3-isopropylpyridine derivatives and analogs

An In-depth Technical Guide to 2-Chloro-3-isopropylpyridine Derivatives and Analogs for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Among the myriad of pyridine-based building blocks, this compound stands out as a versatile intermediate for creating novel molecular architectures. This guide provides a comprehensive technical overview of this compound, its synthesis, derivatization strategies, and the burgeoning landscape of its analogs in therapeutic research. We will delve into the synthetic causality, structure-activity relationships (SAR), and detailed experimental protocols, offering field-proven insights for professionals engaged in the discovery and development of next-generation therapeutics.

The Core Scaffold: this compound

This compound (Molecular Formula: C₈H₁₀ClN) is an organic compound featuring a pyridine ring substituted with a chlorine atom at the second position and an isopropyl group at the third.[1] This specific substitution pattern imparts unique chemical properties that make it a valuable starting material. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent activates the C2 position for nucleophilic aromatic substitution (SₙAr), while the chlorine itself serves as an excellent leaving group and a handle for palladium-catalyzed cross-coupling reactions. The isopropyl group at the C3 position provides steric bulk and lipophilicity, which can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties.

Its primary applications lie in its role as a chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] Research into its derivatives has revealed a wide spectrum of potential biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 158503-51-6 |

| Molecular Formula | C₈H₁₀ClN[1] |

| Molecular Weight | 155.62 g/mol [1] |

| Appearance | (Varies, typically liquid) |

| Boiling Point | (Data not widely published) |

| Solubility | Soluble in common organic solvents |

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness. Key methods include:

-

Direct Chlorination: This approach involves the direct chlorination of 3-isopropylpyridine using various chlorinating agents.[1] This method can be cost-effective but may suffer from regioselectivity issues, leading to a mixture of chlorinated products.

-

Sandmeyer-type Reactions: Starting from 2-amino-3-isopropylpyridine, a diazotization reaction followed by treatment with a chloride source (e.g., CuCl) can yield the desired product. This is a classic and reliable method for introducing chlorine onto a pyridine ring.[6]

-

Palladium-Catalyzed Cross-Coupling: While less common for the direct synthesis of the core, reactions like the Heck coupling (reacting 2-chloropyridine with isopropene) can be envisioned.[1]

Below is a generalized workflow for the synthesis of a 2-chloropyridine from a 2-aminopyridine precursor, a common and fundamental transformation in pyridine chemistry.

Caption: General workflow for Sandmeyer synthesis of 2-chloropyridines.

Spectroscopic Characterization

Post-synthesis, confirming the identity and purity of this compound is critical. Standard spectroscopic techniques are employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the aromatic protons on the pyridine ring and the isopropyl group. ¹³C NMR confirms the carbon skeleton.[1]

-